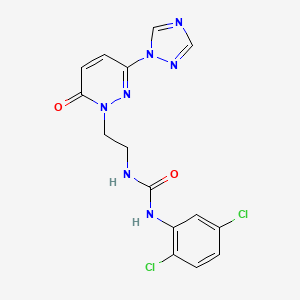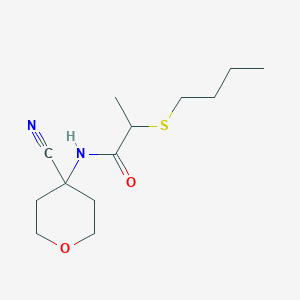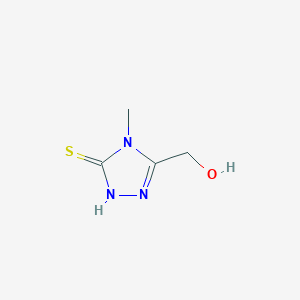![molecular formula C17H16N4O3S B2943958 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea CAS No. 2309749-28-6](/img/structure/B2943958.png)
1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea, also known as BPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea involves the inhibition of several cellular pathways. 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea has been found to inhibit the activity of several enzymes, including protein kinase C and glycogen synthase kinase-3β, which are involved in various cellular processes. Additionally, 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea has been found to inhibit the activation of several transcription factors, including nuclear factor κB and activator protein-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea has been found to have several biochemical and physiological effects. 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea has been found to improve glucose metabolism by increasing insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea has several advantages for lab experiments. 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea is a highly potent compound, which makes it ideal for studying the effects of small molecules on cellular pathways. Additionally, 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea is relatively stable, which makes it easy to handle and store. However, 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea has some limitations for lab experiments. 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea is highly hydrophobic, which makes it difficult to dissolve in aqueous solutions. Additionally, 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea has poor bioavailability, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea. One potential direction is to investigate the potential therapeutic applications of 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future studies could focus on improving the bioavailability of 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea to increase its potential therapeutic applications. Furthermore, future studies could investigate the potential synergistic effects of 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea with other compounds to enhance its therapeutic efficacy.
Synthesemethoden
1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea can be synthesized through a multi-step process that involves the reaction of several reagents. The synthesis method involves the reaction of 1,3-benzodioxole with 2-methyl-5-thiophen-2-ylpyrazol-3-carboxylic acid and N,N-dimethylformamide to form the intermediate product. The intermediate product is then reacted with N-[(tert-butoxy)carbonyl]-N'-methylurea and triethylamine to form 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have shown that 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea has been found to have anti-diabetic effects by improving glucose metabolism.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-21-12(8-13(20-21)16-3-2-6-25-16)9-18-17(22)19-11-4-5-14-15(7-11)24-10-23-14/h2-8H,9-10H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYCCCMRDDTPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-bromofuran-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2943881.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2943882.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2943884.png)
![Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2943885.png)
![4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2943887.png)
![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2943888.png)
![1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2943892.png)


![{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride](/img/structure/B2943895.png)
![3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2943896.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2943898.png)